Cas no 874299-09-9 (1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronic ester derivative featuring a urea functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stable boronate moiety, which facilitates efficient aryl-aryl bond formation under mild conditions. The tert-butyl substituent enhances steric protection, improving selectivity in catalytic processes. Its crystalline nature ensures ease of handling and storage, while the phenylurea group offers potential for further functionalization. This reagent is particularly valuable in pharmaceutical and materials science research, where precise control over molecular architecture is critical. Its compatibility with diverse reaction conditions makes it a versatile intermediate in synthetic organic chemistry.
1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea structure
874299-09-9 structure
Product Name:1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No:874299-09-9
MF:C17H27BN2O3
MW:318.2189
MDL:MFCD22572042
CID:4658107
PubChem ID:131252096
Update Time:2025-05-20

1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • 1-(2-METHYL-2-PROPANYL)-3-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
    • 3-tert-butyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 1-Tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • A1-29835
    • 874299-09-9
    • CS-0457620
    • 1-(Tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • AS-55371
    • N-(1,1-Dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • N-(1,1-Dimethylethyl)-Na(2)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • H11735
    • AKOS037644818
    • DTXSID001128764
    • 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • MDL: MFCD22572042
    • Inchi: 1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21)
    • InChI Key: CWMDIMXXCQSZPH-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C([H])=C(C=2[H])N([H])C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 318.2114729g/mol
  • Monoisotopic Mass: 318.2114729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6

1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Pricemore >>

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Additional information on 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Recent Advances in the Study of 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9)

The compound 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting proteases and kinases. Its unique structure, featuring a urea moiety and a boronate ester, makes it a versatile building block for drug discovery and development.

Recent studies have focused on the application of this compound in the development of novel kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Researchers have utilized 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a precursor to synthesize potent and selective kinase inhibitors. The boronate ester group is particularly valuable for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of chemical libraries for high-throughput screening.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of this compound in inhibiting Bruton's tyrosine kinase (BTK), a target for treating B-cell malignancies. The study highlighted the compound's ability to form stable interactions with the ATP-binding site of BTK, leading to significant anti-proliferative effects in vitro and in vivo. These findings underscore the potential of 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a scaffold for developing next-generation kinase inhibitors.

Another area of research has explored the compound's role in proteasome inhibition. The proteasome is a critical component of the ubiquitin-proteasome system, and its inhibition has been leveraged in the treatment of multiple myeloma. Preliminary data suggest that boronic acid derivatives, including 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, can selectively target the proteasome's chymotrypsin-like activity, offering a promising avenue for cancer therapy. Further optimization of these compounds is underway to enhance their pharmacokinetic properties and reduce off-target effects.

Beyond its applications in kinase and proteasome inhibition, this compound has also been investigated for its potential in imaging and diagnostics. The boronate ester moiety can be functionalized with fluorescent tags, enabling the development of probes for detecting reactive oxygen species (ROS) in cellular environments. Such probes are invaluable for studying oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.

In conclusion, 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications span from drug discovery to diagnostics, highlighting its broad utility. Ongoing research aims to further elucidate its mechanisms of action and optimize its derivatives for clinical use. As the field advances, this compound is poised to play a pivotal role in the development of novel therapeutics and diagnostic tools.

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